1,5-Dibromohexane
Overview
Description
1,5-Dibromohexane is a chemical compound with the molecular formula C6H12Br2 . It is also known by other names such as 1,5-Dibromhexan in German, Hexane, 1,5-dibromo- in French .
Molecular Structure Analysis
The molecular structure of 1,5-Dibromohexane consists of a hexane (six carbon atoms) with bromine atoms attached to the first and fifth carbon atoms . The average mass of the molecule is 243.967 Da and the monoisotopic mass is 241.930557 Da .Scientific Research Applications
Electrochemical Reduction Studies
- Electrochemical Reduction at Silver Cathodes : 1,5-Dibromohexane undergoes electrochemical reduction at silver cathodes in dimethylformamide, exhibiting unique reduction characteristics compared to similar compounds. This process is crucial for understanding the electrochemical behaviors of such compounds (Martin et al., 2015).
Molecular Conformation and Vibrational Analysis
- Vibrational Spectra and Molecular Conformations : The vibrational spectra of 1,5-dibromohexane have been analyzed to understand its molecular conformations in different states. This research is significant for grasping the physical and chemical properties of the molecule (Sakakibara et al., 1981).
Organometallic Chemistry
- Synthesis and Structure in Organometallic Chemistry : The compound plays a role in the synthesis of bifunctional zinc compounds, an area vital for advancements in organometallic chemistry (Freijee et al., 1982).
Solid-State NMR Studies
- Solid-State NMR Investigations : Solid-state NMR spectroscopy has been used to investigate the properties of 1,5-Dibromohexane in urea inclusion compounds, providing insights into the guest dynamics and conformational order of such molecules (Yang & Müller, 2007).
Use in Crosslinked Polymers
- Hydrogel Synthesis : 1,5-Dibromohexane is used as a crosslinking agent in the synthesis of crosslinked carboxymethylpullulan, a component in creating hydrogels with potential pharmaceutical applications (Legros et al., 2008).
Conformational Analysis in Chemistry
- Conformation Analysis : The compound's conformational aspects have been studied, aiding in understanding its chemical behavior in various reactions and its interaction with other molecules (Crowder, 1983).
Safety And Hazards
properties
IUPAC Name |
1,5-dibromohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Br2/c1-6(8)4-2-3-5-7/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FINUUDAOCYEWBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337580 | |
Record name | 1,5-Dibromohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dibromohexane | |
CAS RN |
627-96-3 | |
Record name | 1,5-Dibromohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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